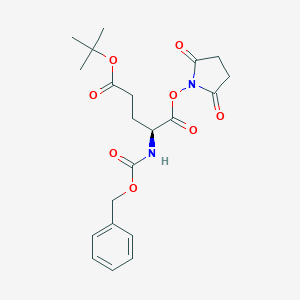
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate” is a complex organic compound . It is a derivative of leucine .
Synthesis Analysis
The synthesis of similar compounds often involves the use of α-amino acid-derived chiral components such as aldehydes and -iso-α cyanoacetates, in a sequential Ugi reaction/cyclization two-step strategy . This opens the door to the synthesis of structurally distinct scaffolds, characterized by the presence of L-Ala and/or L-Phe-derived side chains .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyloxy carbonyl group is a significant component of the molecule .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .Applications De Recherche Scientifique
Coupling Agent Synthesis
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate plays a crucial role in the synthesis of heterobifunctional coupling agents. These agents are vital for chemoselective conjugation of proteins and enzymes, a fundamental process in bioconjugation chemistry. Reddy et al. (2005) developed an efficient synthesis protocol for a heterobifunctional coupling agent, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid and achieving high purity and yield through a seven-step process (Reddy et al., 2005).
Chemical Synthesis and Biological Evaluation
The compound's structure has similarities with compounds used in the synthesis and biological evaluation of flavors with modifying properties. Arthur et al. (2015) conducted a comprehensive toxicological evaluation of structurally related flavors to assess their safety for food and beverage applications. These compounds, like (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, exhibited minimal oxidative metabolism and rapid elimination in rat pharmacokinetic studies (Arthur et al., 2015).
Synthesis of Analogs and Derivatives
The compound is also structurally related to various synthesized analogs and derivatives used for different scientific applications. For instance, Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-aminoadipic acid, starting from dimethyl rac-2,5-dibromohexanedioate, which involved the creation of an 8-azabicyclo[3.2.1]octane skeleton (Kubyshkin et al., 2009).
Safety And Hazards
While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
The future directions for this compound could involve its use in the synthesis of small-molecule PPI modulators . These compounds have begun to gain attention as viable targets for therapeutic intervention . In particular, the targeting of protein-protein interactions relevant to cancer is of fundamental importance .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOBGXYLNLLJE-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357447 |
Source


|
| Record name | Z-D-VAL-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
CAS RN |
4467-55-4 |
Source


|
| Record name | Z-D-VAL-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)





